![molecular formula C11H14BrFIN3 B7573789 2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as BFCG1 and belongs to the class of guanidine derivatives.
Mécanisme D'action
The exact mechanism of action of BFCG1 is not fully understood, but it is believed to act on various ion channels and receptors in the nervous system. BFCG1 has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. It has also been found to inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
BFCG1 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the frequency and duration of seizures in epileptic rats and mice. BFCG1 has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. Additionally, BFCG1 has been found to have a neuroprotective effect in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFCG1 in lab experiments is its potential therapeutic applications in various diseases. BFCG1 has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in developing new treatments for these conditions. However, one limitation of using BFCG1 is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on BFCG1. One area of interest is its potential therapeutic applications in cancer. BFCG1 has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. BFCG1 has been shown to have a neuroprotective effect in animal models, and further studies are needed to determine its clinical potential. Additionally, further studies are needed to investigate the mechanism of action of BFCG1 and its effects on ion channels and receptors in the nervous system.
Méthodes De Synthèse
The synthesis of BFCG1 involves the reaction of 2-bromo-5-fluorobenzylamine with cyclopropylguanidine in the presence of a reducing agent. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of BFCG1. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
BFCG1 has been studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neuropathic pain. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. BFCG1 has also been investigated for its ability to modulate ion channels and receptors in the nervous system, which may contribute to its pharmacological effects.
Propriétés
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3.HI/c12-10-4-1-8(13)5-7(10)6-15-11(14)16-9-2-3-9;/h1,4-5,9H,2-3,6H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQRKSNFRTHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=C(C=CC(=C2)F)Br)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
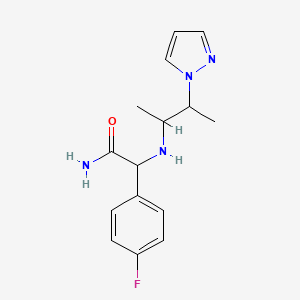

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
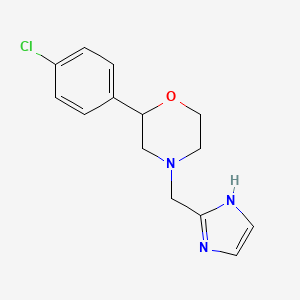
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
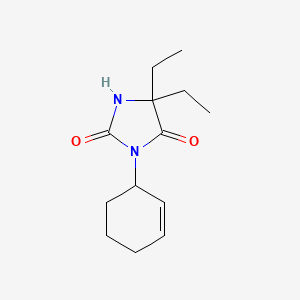
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
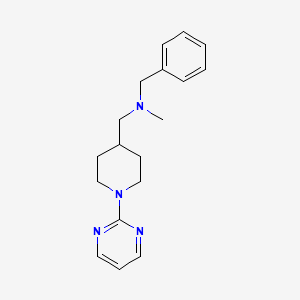
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
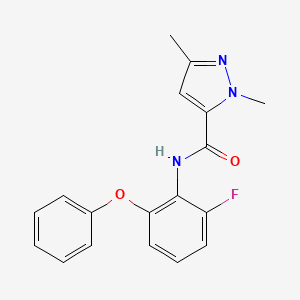
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)